molecular formula C16H21NO4 B000093 Convolvine CAS No. 537-30-4

Convolvine

Cat. No.: B000093
CAS No.: 537-30-4
M. Wt: 291.34 g/mol
InChI Key: HDLNHIIKSUHARQ-UHFFFAOYSA-N
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Biological Activity

Convolvine, an alkaloid derived from Convolvulus pluricaulis , commonly known as Shankhpushpi, exhibits a wide range of biological activities that have garnered significant interest in pharmacological research. This article delves into the various pharmacological effects of this compound, supported by recent studies and research findings.

This compound is classified as a tropane alkaloid , which is known for its diverse pharmacological properties. The compound's structure allows it to interact with various biological pathways, contributing to its therapeutic effects. Notably, this compound has been shown to possess:

  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is crucial in preventing neurodegenerative diseases.
  • Neuroprotective Effects : this compound protects neuronal cells from damage caused by neurotoxins, such as those associated with Alzheimer's disease.
  • Anticonvulsant Activity : It exhibits protective effects against seizures in animal models.

Pharmacological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description Study Reference
NeuroprotectiveReduces neurotoxicity in Alzheimer’s models; enhances memory retention.
AntioxidantExhibits significant free radical scavenging ability; protects against oxidative stress.
AnticonvulsantShows efficacy in reducing seizure activity in animal models.
AnxiolyticImproves anxiety-related behaviors in experimental models.
CardiovascularInduces hypotension and has a negative ionotropic effect on cardiac tissues.
Anti-inflammatoryModulates inflammatory responses through inhibition of cytokine production.

Neuroprotective Effects

Recent studies have demonstrated that this compound significantly ameliorates neurotoxicity induced by human microtubule-associated protein tau (hMAPτ) in Drosophila models of Alzheimer's disease. The administration of this compound resulted in reduced levels of tau protein and improved cognitive functions, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Antioxidant Properties

The antioxidant activity of this compound has been extensively studied, revealing its capability to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. This action is critical in mitigating oxidative damage to neuronal cells, which is a hallmark of many neurodegenerative conditions .

Anticonvulsant Activity

In animal studies, this compound has shown promise as an anticonvulsant agent. The extract from Convolvulus pluricaulis demonstrated significant protective effects against chemically induced seizures, suggesting that this compound may modulate neurotransmitter systems involved in seizure activity .

Anxiolytic Effects

The anxiolytic properties of this compound were evaluated using the elevated plus maze test, where it increased the time spent in open arms by treated mice, indicating reduced anxiety levels. These findings suggest that this compound may influence serotonergic and dopaminergic pathways associated with anxiety disorders .

Case Studies and Clinical Implications

Despite the promising preclinical findings, there remains a lack of extensive clinical trials to validate the efficacy of this compound in human subjects. Future research should focus on:

  • Conducting randomized controlled trials to assess the therapeutic potential of this compound in various neurological disorders.
  • Investigating the long-term safety and efficacy profiles of this compound extracts.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNHIIKSUHARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968462
Record name 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-30-4
Record name Convolvine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129222
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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